2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Electrophilic Building Blocks
The chemical 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has been utilized in the synthesis of electrophilic building blocks for creating enantiomerically pure compounds. This process involves acetalization with amino or hydroxy-carboxylic acids, leading to the production of various chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).
Synthesis of Heterocyclic Amino Acid
A key application is the synthesis of novel heterocyclic amino acids. The compound has been used to create derivatives like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, confirmed through various spectroscopic methods (Dzedulionytė et al., 2021).
Development of Peptide Derivatives
This chemical plays a crucial role in the C-alkylation of peptides. It has been used to prepare protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides show potential in the creation of novel peptide-based therapeutics and research into the modification of peptide backbones (Matt & Seebach, 1998).
Role in Fluorescent Amino Acid Derivative Synthesis
Another significant application is in the synthesis of fluorescent amino acid derivatives. A method has been developed using this compound to create N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, a compound with high fluorescence quantum yield, illustrating new avenues for the synthesis of amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Mechanism of Action
Target of Action
The primary target of the compound “2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid” is currently unknown. This compound is a derivative of azetidine, which is a class of organic compounds that have been studied for their potential biological activities . .
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .
Biochemical Analysis
Biochemical Properties
It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Properties
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQRDMZEJXDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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